molecular formula C15H12Cl2N2O3 B13839924 2-Chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide

2-Chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide

Cat. No.: B13839924
M. Wt: 339.2 g/mol
InChI Key: HGIKJAWUXKMSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide is an organic compound belonging to the class of benzohydrazides. This compound is known for its diverse biological activities and is often explored as a potential pharmaceutical and agrochemical agent.

Preparation Methods

The synthesis of 2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a standard for pesticide detection.

    Biology: The compound is explored for its potential antibacterial and antifungal activities.

    Medicine: It is investigated for its potential use in developing new pharmaceutical agents due to its diverse biological activities.

    Industry: The compound is used in the production of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Comparison with Similar Compounds

2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide can be compared with other similar compounds such as:

    2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide: This compound is structurally similar but lacks the methoxy group, which may affect its biological activity and chemical properties.

    2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has a different substitution pattern, which may lead to different reactivity and applications.

    2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound contains a thiourea group, which imparts different chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

2-chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide

InChI

InChI=1S/C15H12Cl2N2O3/c1-22-9-6-7-11(13(17)8-9)15(21)19-18-14(20)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,18,20)(H,19,21)

InChI Key

HGIKJAWUXKMSRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.